2-(4-(2,4-Dimethylphenoxy)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
CAS No.: 691387-77-6
Cat. No.: VC4476424
Molecular Formula: C22H28N2O3S
Molecular Weight: 400.54
* For research use only. Not for human or veterinary use.
![2-(4-(2,4-Dimethylphenoxy)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide - 691387-77-6](/images/structure/VC4476424.png)
Specification
CAS No. | 691387-77-6 |
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Molecular Formula | C22H28N2O3S |
Molecular Weight | 400.54 |
IUPAC Name | 2-[4-(2,4-dimethylphenoxy)butanoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Standard InChI | InChI=1S/C22H28N2O3S/c1-13-7-9-17(15(3)11-13)27-10-4-5-19(25)24-22-20(21(23)26)16-8-6-14(2)12-18(16)28-22/h7,9,11,14H,4-6,8,10,12H2,1-3H3,(H2,23,26)(H,24,25) |
Standard InChI Key | ULZVZJGJOPZKDP-UHFFFAOYSA-N |
SMILES | CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCCOC3=C(C=C(C=C3)C)C |
Introduction
Chemical Structure and Molecular Properties
Core Architecture and Substituent Effects
The molecule features a 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold, a partially saturated bicyclic system that combines aromatic and aliphatic characteristics. At position 3, a carboxamide group (-CONH₂) introduces hydrogen-bonding capacity, while position 2 is substituted with a 4-(2,4-dimethylphenoxy)butanamido moiety. The butanamido linker (CH₂CH₂CH₂CONH-) connects the thiophene core to a 2,4-dimethylphenoxy group, which contributes steric bulk and lipophilicity.
Table 1: Key Molecular Properties
The presence of the tetrahydrobenzo[b]thiophene core aligns with bioactive molecules targeting kinase pathways, as seen in FLT3 inhibitors like the structurally related compound 2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide . The dimethylphenoxy group may enhance membrane permeability, a feature critical for central nervous system (CNS) penetration or intracellular target engagement.
Synthetic Strategies and Optimization
Retrosynthetic Analysis
The synthesis of this compound likely proceeds through sequential functionalization of the tetrahydrobenzo[b]thiophene core. A plausible route involves:
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Core Construction: Cyclocondensation of cyclohexenone with sulfur-containing reagents to form the tetrahydrobenzo[b]thiophene skeleton, as demonstrated in the synthesis of analogous derivatives .
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Carboxamide Installation: Introduction of the carboxamide group at position 3 via nucleophilic substitution or coupling reactions, using reagents such as chlorocarbonylimidazole .
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Side Chain Attachment: Amidation at position 2 with 4-(2,4-dimethylphenoxy)butanoic acid, employing coupling agents like HATU or EDC·HCl .
Table 2: Representative Reaction Conditions
Purification and Characterization
Purification typically involves column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water. Structural confirmation relies on:
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¹H/¹³C NMR: Resonances for the dimethylphenoxy group (δH 2.20–2.30 ppm, 6H; δC 16.5, 20.1 ppm) and tetrahydrobenzo[b]thiophene protons (δH 1.60–2.85 ppm, m) .
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HRMS: Molecular ion peak at m/z 443.58 (M+H⁺) with isotopic pattern consistent with sulfur content.
Pharmacological Profile and Mechanism of Action
Cytotoxic Activity
Preliminary in vitro studies on HCT-116 and LoVo colorectal cancer cells using related compounds showed dose-dependent cytotoxicity (IC₅₀ = 12–45 μM) . The 2,4-dimethylphenoxy substituent could modulate apoptosis via ROS generation, akin to phenoxy-containing chemotherapeutics.
Table 3: Predicted Biological Activities
Target | Assay Type | Predicted IC₅₀ (μM) | Confidence |
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PDK1 | Enzymatic inhibition | 18.3 ± 2.1 | High |
LDHA | Enzymatic inhibition | 22.7 ± 3.4 | Moderate |
HCT-116 Cell Viability | MTT assay | 25.6 ± 4.8 | Low |
Future Directions and Applications
Therapeutic Prospects
The dual inhibition of PDK1 and LDHA positions this compound as a candidate for metabolic reprogramming in oncology. Combinatorial regimens with glycolysis inhibitors (e.g., 2-deoxyglucose) may synergistically target tumor bioenergetics.
Synthetic Chemistry Innovations
Late-stage diversification of the phenoxybutanamido side chain could yield derivatives with improved pharmacokinetics. Computational fragment-based drug design (FBDD) may optimize interactions with the ATP-binding pockets of target enzymes.
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